3-Acetyl-1,4-dihydropyrazol-5-one

Description

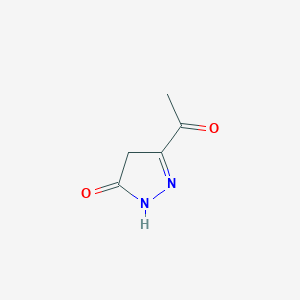

Structure

2D Structure

3D Structure

Properties

CAS No. |

139767-75-2 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

3-acetyl-1,4-dihydropyrazol-5-one |

InChI |

InChI=1S/C5H6N2O2/c1-3(8)4-2-5(9)7-6-4/h2H2,1H3,(H,7,9) |

InChI Key |

REBXPTXCLFJFGT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NNC(=O)C1 |

Canonical SMILES |

CC(=O)C1=NNC(=O)C1 |

Synonyms |

3H-Pyrazol-3-one, 5-acetyl-2,4-dihydro- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 1,4 Dihydropyrazol 5 One and Its Derivatives

Traditional Synthetic Pathways

Conventional methods for synthesizing pyrazolones have long been the cornerstone of heterocyclic chemistry, providing reliable and well-established routes to these important compounds.

Cyclization Reactions involving Hydrazine (B178648) Derivatives and β-Diketones/β-Keto Esters

The Knorr pyrazole (B372694) synthesis, a classic and widely utilized method, involves the condensation reaction between a hydrazine derivative and a β-dicarbonyl compound, such as a β-diketone or a β-keto ester. youtube.com This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazolone (B3327878) ring. youtube.com For the synthesis of 3-acetyl-1,4-dihydropyrazol-5-one, a suitable β-keto ester like ethyl acetoacetate (B1235776) is reacted with hydrazine hydrate (B1144303). youtube.commdpi.com The reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid, such as acetic acid, and may require heating. youtube.com

The versatility of this method lies in the ability to introduce various substituents onto the pyrazolone ring by selecting appropriately substituted hydrazine and β-dicarbonyl starting materials. For instance, using substituted phenylhydrazines leads to the formation of N-aryl pyrazolones. nih.gov

Table 1: Examples of Knorr Pyrazole Synthesis

| β-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

|---|---|---|---|

| Ethyl benzoylacetate | Hydrazine | 5-phenyl-2,4-dihydro-3H-pyrazol-3-one | youtube.com |

| Ethyl acetoacetate | 3-Nitrophenylhydrazine | 3-methyl-1-(3-nitrophenyl)pyrazolone | mdpi.com |

Condensation Reactions with Chalcones and Hydrazines followed by Acetylation

Another prominent traditional route involves the use of chalcones (α,β-unsaturated ketones) as precursors. thepharmajournal.combenthamscience.com Chalcones are typically synthesized via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone (B1666503) derivative. thepharmajournal.comscispace.com The resulting chalcone (B49325) is then reacted with a hydrazine derivative, which leads to the formation of a pyrazoline intermediate through a cyclization reaction. thepharmajournal.comresearchgate.netcore.ac.uk

To obtain the target this compound, the pyrazoline intermediate undergoes a subsequent acetylation step. For example, a chalcone derived from p-nitroacetophenone can be reacted with hydrazine hydrate to form the corresponding pyrazoline, which is then refluxed with acetyl chloride to yield the 1-acetyl-pyrazoline derivative. ijcmas.com Various catalysts and solvent systems have been employed for the cyclization of chalcones with hydrazines, including sodium acetate (B1210297) in acetic acid, potassium hydroxide (B78521) in ethanol, and glacial acetic acid. nih.gov

Table 2: Synthesis of Pyrazolines from Chalcones

| Chalcone Precursors | Hydrazine | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| p-Hydroxyacetophenone and methoxy-substituted benzaldehydes | Hydrazine hydrate | Not specified | Pyrazoline derivatives | thepharmajournal.com |

| 4-Fluoro-3-phenoxy benzaldehyde (B42025) and substituted acetophenones | Hydrazine hydrate | Ethanol, reflux | Substituted pyrazolines | core.ac.uk |

One-Pot Multicomponent Reactions for Pyrazolone Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in organic synthesis due to their efficiency, atom economy, and operational simplicity. researchgate.netut.ac.ir These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing reaction times and the need for purification of intermediates. researchgate.net

Several one-pot procedures have been developed for the synthesis of pyrazolone derivatives. For instance, dihydropyrano[2,3-c]pyrazole derivatives can be synthesized in high yields through a one-pot reaction of aromatic aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate. ut.ac.ir Another example involves the three-component condensation of an acetophenone, a substituted benzaldehyde, and thiosemicarbazide (B42300) to produce pyrazoline derivatives. researchgate.net These MCRs often utilize catalysts to promote the reaction and can be performed under various conditions, including reflux in a suitable solvent. researchgate.netresearchgate.net

Advanced and Green Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and decrease energy consumption.

Microwave-Assisted Cyclization Techniques

Microwave-assisted organic synthesis has gained prominence as a green chemistry tool that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netbenthamdirect.com The use of microwave irradiation has been successfully applied to the synthesis of pyrazolones. researchgate.netscielo.br

For example, the reaction of β-keto esters with substituted or unsubstituted hydrazines can be carried out under microwave irradiation in a solvent-free environment, providing a rapid and efficient one-pot synthesis of pyrazolone derivatives. researchgate.netscielo.br This method offers several advantages, including drastically reduced reaction times and the elimination of solvents, which aligns with the principles of green chemistry. scielo.br Microwave-assisted methods have also been employed in the condensation of acetophenones with aromatic aldehydes to form chalcones, which are then cyclized to pyrazoles. nih.gov

Solvent-Free Reaction Conditions (e.g., Clean Grinding Technique)

Solvent-free reaction conditions represent a significant advancement in green synthesis by eliminating the environmental and health hazards associated with volatile organic solvents. One such technique is mechanochemistry, specifically the use of ball milling or grinding. researchgate.net

The synthesis of pyrazolidin-3-one (B1205042) derivatives has been successfully achieved using a solvent-free grinding method. For instance, 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) was synthesized by grinding 4-chlorophenyl hydrazine and methyl acrylate (B77674) in the presence of a base in a ball mill. researchgate.netbibliotek.dk This clean grinding technique avoids the use of solvents and often leads to high yields with simple work-up procedures. The microwave-assisted synthesis of pyrazolones from β-keto esters and hydrazines can also be performed under solvent-free conditions, further enhancing its green credentials. researchgate.netscielo.br

Palladium-Catalyzed Cyclization Reactions

While direct palladium-catalyzed cyclization methods specifically targeting this compound are not extensively documented, the principles of palladium catalysis in the formation of related heterocyclic structures provide a strong basis for a proposed synthetic pathway. Palladium-catalyzed reactions are renowned for their efficiency and functional group tolerance, making them a powerful tool in modern organic synthesis.

One plausible approach involves an intramolecular cyclization of a suitably functionalized precursor. Drawing parallels from the synthesis of other five-membered heterocyclic systems, a palladium catalyst could facilitate the key ring-closing step. For instance, palladium-catalyzed intramolecular C-N bond formation is a well-established strategy.

A hypothetical precursor for such a reaction could be a β-ketoester derivative containing a hydrazine moiety. The general scheme would involve the coordination of the palladium catalyst to the precursor, followed by an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to the pyrazolone ring. Subsequent reductive elimination would regenerate the palladium catalyst, completing the catalytic cycle.

Drawing from established palladium-catalyzed reactions on analogous cyclic β-dicarbonyl compounds, we can infer potential reaction conditions. For example, the α-arylation of barbiturates and pyrazolidine-3,5-diones has been successfully achieved using palladium catalysts. semanticscholar.org These reactions often employ ligands such as Xphos and a base like cesium carbonate in a solvent like dioxane. semanticscholar.org

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds semanticscholar.org

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Nitro-bromobenzene | Pd(t-Bu3P)2 | Xphos | Cs2CO3 | Dioxane | 76 |

| 2 | 4-Nitro-bromobenzene | Pd(t-Bu3P)2 | Xphos | Cs2CO3 | Dioxane | 86 |

| 3 | 3-Methoxy-bromobenzene | Pd(t-Bu3P)2 | Xphos | Cs2CO3 | Dioxane | 69 |

This data is based on the arylation of N,N'-disubstituted barbiturates and serves as an illustrative example of conditions that could be adapted for related pyrazolone syntheses.

Furthermore, palladium-catalyzed cycloaddition reactions offer another avenue. For instance, the [4+2] cycloaddition of in situ generated aza-π-allylpalladium 1,4-dipoles with various partners has been reported for the synthesis of hexahydropyrimidines. nih.gov A similar strategy could potentially be devised for the construction of the dihydropyrazolone ring system.

Mechanistic Insights into this compound Formation

The formation of the pyrazolone ring system is classically achieved through the Knorr pyrazole synthesis, which involves the condensation reaction between a β-ketoester and a hydrazine derivative. wikipedia.org This reaction proceeds through a well-understood mechanism.

The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester, in this case, the acetyl group of an acetylacetic acid derivative. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs where the second nitrogen atom of the hydrazine attacks the ester carbonyl. Finally, elimination of the alcohol from the ester group yields the stable this compound ring.

In the context of a palladium-catalyzed cyclization, the mechanism would be distinct from the classical Knorr synthesis. A plausible mechanistic pathway, drawing from known palladium-catalyzed C-N bond formations, would likely involve the following key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to a suitable precursor, for instance, a molecule containing both the hydrazine moiety and a leaving group on the acetylacetic acid backbone. This would form a palladium(II) intermediate.

Ligand Exchange: A nitrogen atom of the hydrazine moiety would then coordinate to the palladium center.

Reductive Elimination: Intramolecular reductive elimination would then occur, forming the C-N bond of the pyrazolone ring and regenerating the palladium(0) catalyst.

The specific nature of the precursor and the choice of ligands on the palladium catalyst would be crucial in dictating the efficiency and regioselectivity of such a transformation. The use of bulky, electron-rich phosphine (B1218219) ligands, such as Xphos, has been shown to be effective in promoting reductive elimination in similar systems. semanticscholar.org

The Michael reaction mechanism is also relevant in the synthesis of certain pyrazolone derivatives, particularly when α,β-unsaturated carbonyl compounds are used as starting materials. nih.gov This involves the conjugate addition of a nucleophile, which could be a hydrazine, to the unsaturated system, followed by cyclization.

Chemical Transformations and Reactivity of 3 Acetyl 1,4 Dihydropyrazol 5 One Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Dihydropyrazol-5-one Ring

The dihydropyrazol-5-one ring exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles. The pyrazole (B372694) ring, being an electron-rich heterocyclic system, is generally susceptible to electrophilic attack. researchgate.net

Electrophilic Substitution: Due to its pronounced aromatic character, the pyrazole ring readily participates in electrophilic substitution reactions. researchgate.net The C-4 position is the most common site for electrophilic substitution, such as nitration, sulfonation, and halogenation. researchgate.netscribd.com This is because the nitrogen atoms at positions 1 and 2 deactivate the C-3 and C-5 positions towards electrophilic attack. researchgate.net The Vilsmeier-Haack reaction, for instance, allows for the formylation at the C-4 position. nih.gov

Nucleophilic Substitution: Conversely, the C-3 and C-5 positions are more susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.net The amphoteric nature of N-unsubstituted pyrazoles, with a pyrrole-like NH group that can donate a proton and a pyridine-like nitrogen atom that can accept a proton, further influences their reactivity in both acidic and basic media. researchgate.net

Oxidation and Reduction Pathways

The oxidation and reduction of 3-acetyl-1,4-dihydropyrazol-5-one derivatives open avenues to different classes of compounds. The pyrazoline ring, a partially saturated version of pyrazole, can be aromatized to the corresponding pyrazole.

Oxidation: The oxidation of 5-acylpyrazolines, which can be synthesized from the cycloaddition of nitrile imines and chalcones, can lead to the formation of polyfunctionalized pyrazoles. nih.gov For example, the oxidation of 5-acylpyrazolines with activated manganese dioxide (MnO2) under mechanochemical conditions can proceed via a deacylative pathway to yield 1,4-diarylpyrazoles. nih.gov The condensation of p-sulfamylphenylhydrazine with chalcones can initially form pyrazolines, which upon oxidation, yield pyrazole derivatives. researchgate.net

Reduction: The reduction of the acetyl group in this compound can be achieved using various reducing agents. For instance, the nitro group on a pyrazole ring can be reduced to an amino group using metals like iron or zinc. youtube.com

Formation of Schiff Bases from Acetylpyrazolone Precursors

The acetyl group at the C-3 position of the pyrazolone (B3327878) ring is a key functional handle for the synthesis of Schiff bases. These compounds are typically formed through the condensation reaction of the carbonyl group of the acetylpyrazolone with a primary amine. nih.govekb.eg

The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine or azomethine group (-C=N-), which is characteristic of Schiff bases. nih.govsci-hub.se A variety of aromatic and heterocyclic amines can be used in this reaction, leading to a diverse range of Schiff base derivatives. ekb.eg These Schiff bases are often stable, solid compounds and are soluble in many common organic solvents. nih.gov The formation of Schiff bases can be confirmed by spectroscopic methods such as FT-IR and NMR. ekb.eg

For example, 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one can react with phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626) to form the corresponding phenylhydrazone Schiff bases. nih.govmdpi.com These reactions are typically carried out under reflux in a suitable solvent like methanol. mdpi.com

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition) and Heterocyclic Annulation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings fused to or incorporating the pyrazole moiety. nih.gov

1,3-Dipolar Cycloaddition: Nitrile imines, often generated in situ, are common 1,3-dipoles that react with various dipolarophiles. researchgate.netnih.gov For instance, the [3+2] cycloaddition of nitrile imines with N-benzyl maleimide (B117702) can produce pyrrolo[3,4-c]pyrazole derivatives. researchgate.net Similarly, the reaction of nitrilimines with thioaurones can lead to the formation of spiro-2-pyrazolines in a highly regioselective manner. mdpi.com

Heterocyclic Annulation: Annulation reactions involve the formation of a new ring onto an existing one. Pyrazolone derivatives can undergo annulation to form a variety of fused heterocyclic systems. researchgate.net For example, 4-isothiocyanato pyrazolones can undergo an asymmetric [3+2] annulation reaction with alkynyl ketones to provide optically active spiro[pyrroline–pyrazolones]. rsc.org The reaction of ylidenes with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole derivatives bearing an imidazo[4,5-b]indole moiety. nih.gov

Condensation Reactions for Functional Group Introduction

Condensation reactions are widely employed to introduce various functional groups onto the this compound scaffold. These reactions typically involve the reaction of the active methylene (B1212753) group at the C-4 position or the acetyl group.

The Claisen-Schmidt (cross-aldol) condensation reaction of acetone (B3395972) with benzaldehyde (B42025) derivatives is a classic method for synthesizing compounds like dibenzalacetone, which can then be used to create pyrazoline derivatives. nih.govakademisains.gov.my The reaction of 1-benzyl- and 1-(2-phenylethyl)-3-methyl-5-pyrazolone with POCl3 and DMF (Vilsmeier-Haack conditions) affords N,N-dimethylaminothylidene derivatives, which can be converted to the corresponding aldehydes at the C-4 position. chemrxiv.org These aldehydes can then be used to synthesize new Schiff bases and enamines. chemrxiv.org

Structural Characterization and Spectroscopic Analysis in 3 Acetyl 1,4 Dihydropyrazol 5 One Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectrophotometry each provide unique and complementary information about the connectivity, functional groups, and electronic properties of 3-Acetyl-1,4-dihydropyrazol-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not extensively documented in publicly available literature, the expected resonances can be inferred from the analysis of closely related pyrazolone (B3327878) structures.

For a related compound, 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one dinitrophenylhydrazone, ¹H NMR spectroscopy in DMSO-d₆ showed characteristic signals for the methyl protons of the acetyl group at 2.30 ppm and the pyrazolone methyl group at 16.2 ppm. Aromatic protons appeared in the range of 7.2-8.4 ppm, while the N-H proton of the phenylhydrazine (B124118) moiety was observed as a broad singlet at 10.8 ppm. mdpi.comnih.gov The ¹³C NMR spectrum for this analog displayed signals for the pyrazolone C=O carbon at 146.2 ppm, the C=N carbon at 137.7 ppm, and the acetyl and pyrazolone methyl carbons at 14.9 ppm and 16.2 ppm, respectively. mdpi.com

Table 1: Expected NMR Chemical Shifts (δ) for this compound Derivatives (Note: Data is based on analogous structures; specific experimental values for the title compound are not available.)

| Proton (¹H NMR) | Expected δ (ppm) | Carbon (¹³C NMR) | Expected δ (ppm) |

| CH₃ (acetyl) | ~2.3 | C=O (pyrazolone) | ~145-160 |

| CH₂ (ring) | ~3.0-3.5 | C=O (acetyl) | ~190-200 |

| NH (ring) | ~10.0-12.0 | C-N (ring) | ~135-150 |

| CH₃ (acetyl) | ~15-25 | ||

| CH₂ (ring) | ~40-50 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For pyrazolone derivatives, characteristic vibrational bands are observed for N-H, C=O, and C=N bonds. In the analysis of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone, significant peaks were reported at 3486 cm⁻¹ for N-H stretching, 1627 cm⁻¹ for C=N stretching, and 1501 cm⁻¹ for C=O stretching. mdpi.com For another related structure, 1,3-diphenyl-5-pyrazolone, the pyrazolone C=O stretching vibration was observed at 1699 cm⁻¹. researchgate.net These values provide a reference for the expected spectral features of this compound.

Table 2: Characteristic FTIR Absorption Bands for Pyrazolone Derivatives (Note: Data is based on analogous structures; specific experimental values for the title compound are not available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3500 |

| C-H (aliphatic) | Stretching | 2900 - 3000 |

| C=O (acetyl) | Stretching | ~1700 |

| C=O (pyrazolone) | Stretching | 1650 - 1700 |

| C=N (ring) | Stretching | 1600 - 1650 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For the novel compound 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, HRMS was utilized for characterization. mdpi.com In the analysis of a phenylhydrazone derivative of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one, the protonated molecular ion [M+H]⁺ was observed at m/z 397.12. mdpi.com This confirms the molecular weight of the derivative and aids in its structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Pyrazolone derivatives typically exhibit absorption bands corresponding to π→π* and n→π* transitions. For metal complexes of pyrazolone phenylhydrazones, UV-Vis spectra in DMF showed absorption bands around 251-268 nm (π→π), 324-342 nm (n→π), and additional d-d transition bands in the visible region for the metal complexes. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone (Ampp-Ph) was determined, revealing that it crystallizes in a triclinic system with a P-1 space group. mdpi.comnih.gov Another study on 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one showed it crystallized in the monoclinic C2/c space group. mdpi.com Such analyses confirm the molecular geometry and reveal how molecules interact with each other in the crystal lattice through various intermolecular forces.

Hirshfeld Surface Analysis for Intermolecular Interactions and Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution between molecules to identify close contacts and their relative contributions to crystal stability. This analysis is often used in conjunction with X-ray crystallography.

Studies on pyrazolone and pyrazole (B372694) derivatives have effectively used Hirshfeld surface analysis to investigate intermolecular contacts. tandfonline.comfigshare.comiucr.orgnih.gov The analysis generates 2D fingerprint plots that summarize the different types of intermolecular interactions, such as H···H, O···H, and N···H contacts. For example, in a study of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, Hirshfeld analysis confirmed differing intermolecular contacts for two distinct molecules in the asymmetric unit, primarily involving hydrogen, nitrogen, and oxygen atoms. iucr.orgnih.gov This technique provides crucial insights into the forces that govern the supramolecular architecture of the crystal. tandfonline.com

Theoretical and Computational Studies on 3 Acetyl 1,4 Dihydropyrazol 5 One Systems

Density Functional Theory (DFT) for Electronic Structure, Conformation, and Geometrical Aspects

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, conformational possibilities, and geometric parameters of organic molecules like 3-acetyl-1,4-dihydropyrazol-5-one. nih.gov DFT methods, such as the widely used B3LYP functional, offer a good balance between computational cost and accuracy for many organic compounds. nih.gov

Theoretical studies can provide a complete overview of the conformational potential energy surface of molecules. nih.gov For this compound, this involves analyzing the different possible spatial arrangements of its atoms, which arise from rotations around single bonds. Identifying the low-energy conformers is crucial as they represent the most populated and thus most relevant structures.

DFT calculations can determine various geometric parameters, such as bond lengths and angles, which are essential for understanding the molecule's three-dimensional shape. Furthermore, calculations of electronic properties like the distribution of electron density and molecular electrostatic potential (MESP) can reveal key features about the molecule's reactivity and intermolecular interactions. researchgate.net

Tautomeric Equilibria Analysis in Dihydropyrazol-5-ones

A significant feature of dihydropyrazol-5-ones is their ability to exist in different tautomeric forms. researchgate.netclockss.org For a 1-substituted pyrazolin-5-one, three main tautomers are possible: the OH, CH, and NH forms. researchgate.net The equilibrium between these tautomers is a dynamic process influenced by factors such as the solvent, concentration, and temperature. researchgate.net

Computational studies, often employing DFT, are instrumental in analyzing these tautomeric equilibria. By calculating the relative energies of the different tautomeric forms, researchers can predict which tautomer is the most stable under specific conditions. For instance, in some 1-aryl-substituted pyrazolin-5-ones, the CH form has been found to be the most stable. researchgate.net The presence of different substituents on the pyrazole (B372694) ring can also shift the equilibrium towards a particular tautomer. researchgate.net For example, electron-donating groups at the C-3 position tend to favor the CH form. researchgate.net

The study of "fixed" or "blocked" derivatives, where the mobile proton is replaced by a group like methyl, is a valuable experimental strategy that complements computational work. clockss.org These blocked derivatives cannot tautomerize and serve as model compounds for one of the tautomeric forms, aiding in the interpretation of spectroscopic data. clockss.org

Molecular Docking and Ligand-Enzyme Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. amazonaws.comdergipark.org.tr This method is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with its biological target (the enzyme or receptor). amazonaws.comnih.gov

For derivatives of dihydropyrazole, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes. nih.govresearchgate.net For example, studies have explored the interactions of dihydropyrazole derivatives with enzymes like human mitotic kinesin Eg5 and cyclooxygenase (COX) enzymes. dergipark.org.trnih.gov These studies can reveal the possible binding modes of the ligands within the active site of the enzyme and identify key intermolecular interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. amazonaws.comdergipark.org.tr

The insights gained from molecular docking can guide the design of new, more potent inhibitors. By understanding how a molecule fits into the binding pocket of an enzyme, chemists can make targeted modifications to the molecule's structure to improve its binding affinity and selectivity. nih.gov

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. nih.govsemanticscholar.org Computational approaches, particularly 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for deriving SARs. nih.gov

For dihydropyrazole derivatives, 3D-QSAR studies have been used to build predictive models that correlate the structural features of the molecules with their inhibitory activity against specific targets. nih.gov These models are typically built based on a set of compounds with known activities and can then be used to predict the activity of new, untested compounds. nih.govnih.gov

The results of 3D-QSAR analyses are often visualized as contour maps that highlight the regions around the molecule where certain properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for activity. This information provides a visual guide for designing new molecules with improved potency. nih.gov

Prediction of Chemical Reactivity and Optical Properties

Computational chemistry provides methods to predict the chemical reactivity and optical properties of molecules like this compound. DFT calculations can be used to determine various reactivity descriptors that provide insights into how a molecule will behave in a chemical reaction. nih.gov

Furthermore, computational methods can predict the optical properties of molecules, such as their absorption and emission spectra. dntb.gov.ua For related heterocyclic systems, studies have shown that the photoluminescent properties are often governed by intramolecular charge transfer (ICT) effects. dntb.gov.ua By modulating the ICT through the introduction of different substituents, the optical properties can be tuned for various applications. dntb.gov.ua Computational calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial in understanding the electronic transitions that give rise to the observed optical properties. dntb.gov.ua

Computational Investigation of Hydrogen Bonding Patterns and Crystallographic Packing Influences

The way molecules arrange themselves in the solid state is determined by a complex interplay of intermolecular forces, with hydrogen bonding often playing a dominant role. nih.govresearchgate.net Computational methods can be used to investigate these hydrogen bonding patterns and understand their influence on the crystal packing. nih.gov

For pyrazole-containing compounds, the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen) allows for the formation of various supramolecular structures, such as dimers, chains, and more complex networks. nih.govresearchgate.netnih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify intermolecular contacts in a crystal structure, providing insights into the relative importance of different types of interactions. nih.gov

Understanding the crystal packing is important as it can influence the physical properties of a solid, such as its melting point and solubility. Computational studies in this area can complement experimental X-ray diffraction data and provide a deeper understanding of the forces that govern the self-assembly of molecules in the solid state. nih.govresearchgate.net

Non Clinical Biological Activities and Mechanisms of 3 Acetyl 1,4 Dihydropyrazol 5 One Derivatives

Antitumor and Cytotoxic Potency in Cell Lines (In Vitro)

Numerous studies have highlighted the potential of 3-Acetyl-1,4-dihydropyrazol-5-one derivatives as antitumor agents, demonstrating cytotoxic effects against various cancer cell lines in laboratory settings.

A series of 3,5-diaryl-4,5-dihydropyrazole regioisomers and their 1-acetylated derivatives have been synthesized and evaluated for their antitumor activity. researchgate.netnih.gov In vitro assays against a non-small cell lung carcinoma cell line (NCI-H460) revealed that several of these compounds possess cytotoxicity in the micromolar to sub-micromolar range. researchgate.netnih.gov The potency and selectivity of these compounds were also observed across the NCI 60 human cancer cell line panel. researchgate.netnih.gov Notably, the introduction of a (hydroxy)acetyl group at the N-1 position of inactive 5-(3,4,5-trimethoxyphenyl)pyrazolines resulted in a significant enhancement of their in vitro antitumor activity. researchgate.netnih.gov

Furthermore, certain pyrazole (B372694) derivatives have shown significant cytotoxic effects against the triple-negative breast cancer cell line, MDA-MB-468. waocp.orgnih.gov For instance, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) exhibited potent, dose- and time-dependent cytotoxicity against these cells, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. waocp.orgnih.gov

The anticancer potential of these derivatives extends to other cancer cell lines as well. For example, newly synthesized pyrazolone (B3327878) derivatives have demonstrated remarkable anti-cancer activity against HCT-116 and MCF-7 cell lines. researchgate.net Similarly, thiazolyl-pyrazoline derivatives have shown potent antiproliferative effects against A549 lung cancer cells and T-47D breast cancer cells. nih.gov

Table 1: In Vitro Antitumor and Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

| 1-Acetylated 3,5-diaryl-4,5-dihydropyrazoles | NCI-H460, NCI 60 panel | Cytotoxicity in micromolar to sub-micromolar range | researchgate.netnih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-negative breast cancer) | IC50 of 14.97 µM (24h) and 6.45 µM (48h) | waocp.orgnih.gov |

| Pyrazolone derivatives | HCT-116, MCF-7 | Remarkable anti-cancer activity | researchgate.net |

| Thiazolyl-pyrazoline derivatives | A549 (Lung cancer), T-47D (Breast cancer) | Potent antiproliferative effect | nih.gov |

| Oxadiazole and Pyrazoline derivatives | HCT116, HepG-2, MCF7 | Potent anticancer activity | researchgate.net |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | Pro-apoptotic properties | mdpi.com |

Mechanisms of Action: Cell Cycle Arrest, Apoptotic Induction, Reactive Oxygen Species (ROS) Accumulation

The antitumor effects of this compound derivatives are often mediated through the induction of cell cycle arrest and apoptosis, frequently linked to the accumulation of reactive oxygen species (ROS).

In triple-negative breast cancer cells (MDA-MB-468), treatment with compound 3f led to cell cycle arrest in the S phase. waocp.orgnih.gov This was accompanied by an elevation in ROS levels and increased caspase 3 activity, indicating that the compound provokes apoptosis through an ROS-mediated pathway. waocp.orgnih.gov Similarly, a study on a 5,7-dimethoxy-1,4-naphthoquinone derivative demonstrated that its anti-leukemic activity in HL-60 cells was correlated with an increase in apoptotic cells and cell population at the G2/M phase, which was linked to ROS generation. nih.gov

Further investigations into thiazolyl-pyrazoline derivatives revealed that compounds 7g and 7m induced a sub-G1 phase arrest and apoptosis in T-47D breast cancer cells, consistent with the expected outcome of EGFR inhibition. nih.gov Another study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that the most potent compounds effectively suppressed cell cycle progression and induced apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.com The pro-oxidative properties of pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine derivatives have also been highlighted, with the accumulation of ROS-related damage contributing to the suppression of tumor cell proliferation via cell cycle arrest and apoptosis. mdpi.com

Enzyme Inhibition Profiles (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), FLT3 Activity, Xanthine Oxidase)

A key mechanism underlying the antitumor activity of some this compound derivatives is their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).

Several studies have focused on designing and synthesizing pyrazoline derivatives as EGFR-TK inhibitors. nih.govresearchgate.netnih.gov A series of novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-one derivatives were synthesized and evaluated for their EGFR inhibitory activity. nih.govnih.gov Certain compounds within this series demonstrated significant sub-micromolar EGFR inhibitory actions, with IC50 values comparable to the reference drug erlotinib. nih.gov Molecular docking studies revealed that these compounds bind to the active site of EGFR in a manner similar to erlotinib. nih.gov

Similarly, new series of oxadiazole and pyrazoline derivatives have been designed as promising EGFR-TK inhibitors. researchgate.net The most active compounds from these series exhibited potent inhibition of EGFR-TK, with some also showing activity against other members of the EGFR family, such as HER3 and HER4. researchgate.net The inhibition of EGFR kinase by these compounds is a critical factor in their ability to induce cell cycle arrest and apoptosis. mdpi.com

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antimycobacterial)

Derivatives of this compound have demonstrated a wide range of antimicrobial activities, positioning them as potential candidates for the development of new anti-infective agents. nih.govnih.gov

Spectrum of Activity against Specific Pathogens (e.g., Gram-positive, Gram-negative Bacteria, Plant Pathogenic Fungi)

Research has shown that these derivatives are effective against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

For instance, newly synthesized pyrazole-clubbed pyrimidine (B1678525) and thiazole (B1198619) compounds derived from 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole have been evaluated for their antimicrobial efficiency against standard pathogen strains. nih.gov These compounds showed inhibitory effects against Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae, Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis, and the unicellular fungus Candida albicans. nih.gov

Other studies have reported the synthesis of 3,5-dimethyl azopyrazole derivatives that exhibit moderate antimicrobial activity against E. coli and S. aureus when compared to the reference drug ciprofloxacin. jocpr.com Specifically, compounds with chloro-substituents showed notable inhibition against these bacteria. jocpr.com Furthermore, a series of novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety demonstrated potential as antimicrobial agents. nih.gov

The antimicrobial activity is often structure-dependent. For example, in a series of 3-diazo-2-phenylpyrroles, antimicrobial activity was observed against Gram-positive bacteria, with some derivatives also showing limited activity against Gram-negative strains. documentsdelivered.com The substituents at various positions on the pyrrole (B145914) ring were found to strongly influence the inhibitory activity. documentsdelivered.com Similarly, novel 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts displayed activity against Gram-positive S. aureus. mdpi.com

Table 2: Antimicrobial Spectrum of Activity of Selected this compound Derivatives

| Compound/Derivative Class | Pathogen(s) | Observed Effect | Reference(s) |

| Pyrazole-clubbed pyrimidine and thiazole compounds | P. aeruginosa, K. pneumoniae, MRSA, B. subtilis, C. albicans | Inhibitory effect at low concentrations | nih.gov |

| 3,5-Dimethyl azopyrazole derivatives | E. coli, S. aureus | Moderate antimicrobial activity | jocpr.com |

| 3-Diazo-2-phenylpyrroles | Gram-positive bacteria | Antimicrobial activity | documentsdelivered.com |

| 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts | S. aureus | MIC values between 2 and 32 µg/mL | mdpi.com |

| Benzofuran–pyrazole-based compounds | Various bacterial and fungal strains | Promising antimicrobial agents | mdpi.com |

| Quinazolin-4(3H)-one derivatives with pyrazole scaffolds | Various bacterial strains | Antimicrobial activity targeting DNA gyrase | mdpi.com |

Potential as Anti-infective Agents

The demonstrated broad-spectrum antimicrobial activity of this compound derivatives underscores their potential as a foundation for developing new anti-infective drugs. mdpi.com The ability of some of these compounds to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication, presents a promising target for antibacterial drug design. mdpi.commdpi.com The varied structural modifications possible on the pyrazole core allow for the fine-tuning of antimicrobial activity and spectrum, offering a versatile platform for the discovery of novel therapeutic agents to combat infectious diseases.

Anti-inflammatory Properties

In addition to their antitumor and antimicrobial activities, derivatives of this compound have also been investigated for their anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response, and the development of new anti-inflammatory agents remains an important area of research.

A study on O-propargylated-N-acetylpyrazole analogs, derived from 1,3-diarylpropenones, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov Several of the synthesized compounds exhibited anti-inflammatory effects comparable to the standard drug indomethacin, suggesting good oral bioavailability and a potent effect on inflammation. nih.gov The pyrazole nucleus itself is known to be a core structure in several nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of these derivatives, combined with their other biological activities, highlights their multifaceted therapeutic promise.

Cyclooxygenase (COX) Enzyme Inhibition

A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The research indicated that these compounds were generally more potent inhibitors of COX-2 than COX-1. nih.gov Specifically, compounds designated as 13d, 13f, 13k, and 13o demonstrated significant anti-inflammatory activity, comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov Molecular docking studies of these potent derivatives within the COX-2 active site revealed favorable binding interactions. nih.gov Another study on 1,3,5-triarylpyrazoline derivatives also showed a higher selectivity for COX-2 inhibition over COX-1, coupled with good in vivo anti-inflammatory activity. nih.gov

Table 1: COX Inhibition and Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound | COX-2 Inhibition Potency | Anti-inflammatory Activity (ED50 µmol/kg) | Ulcer Index | Reference |

|---|---|---|---|---|

| 13d | High | 66.5 | 3.89 | nih.gov |

| 13f | High | 73.4 | 4.86 | nih.gov |

| 13k | High | 79.8 | 4.96 | nih.gov |

| 13o | High | 70.5 | 3.92 | nih.gov |

| Celecoxib | High (Reference) | 68.1 | 3.35 | nih.gov |

| Aspirin | Non-selective (Reference) | - | 22.75 | nih.gov |

Antioxidant Capacity and Free Radical Scavenging Activities

The antioxidant potential of pyrazole derivatives has been explored through various assays, highlighting their ability to scavenge free radicals.

DPPH Radical Scavenging and DNA Protection Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity. mdpi.com Studies on dendritic antioxidants with a pyrazole core have demonstrated their capacity to trap DPPH radicals. researchgate.netnih.gov For instance, 1,3,5-triphenyl-1H-pyrazole (TPP) was shown to react with DPPH, indicating that the nitrogen atom in the pyrazole ring contributes to its radical-scavenging ability. nih.gov Furthermore, derivatives like 4-(1,5-diphenyl-1H-pyrazol-3-yl)phenol (APP), 4-(1,3-diphenyl-1H-pyrazol-5-yl)phenol (BPP), and 4-(3,5-diphenyl-1H-pyrazol-1-yl)phenol (CPP) were effective in protecting DNA against AAPH-induced oxidation, trapping a significant number of radicals. nih.gov However, their protective effect against Cu(2+)/GSH-induced DNA oxidation was weak, and they even exhibited a pro-oxidant effect in the context of hydroxyl radical-induced DNA oxidation. nih.gov

In other studies, 1,3,4-oxadiazole derivatives, which share heterocyclic structural similarities, have also shown significant DPPH scavenging activity. researchgate.net For example, compound 5e from a series of 1,3,4-oxadiazoles displayed higher antioxidant activity than the standard antioxidant L-ascorbic acid. researchgate.net Research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones also identified compounds with promising DPPH radical scavenging activity. mdpi.com

Other Investigated Non-Clinical Biological Activities

Beyond anti-inflammatory and antioxidant effects, derivatives of this compound and related heterocyclic compounds have been investigated for a range of other biological activities.

Enzyme Inhibition (e.g., Carbonic Anhydrase, Acetylcholinesterase)

Certain pyrazole derivatives have been identified as potent inhibitors of various enzymes. A series of substituted pyrazol-4-yl-diazene derivatives demonstrated effective inhibition against carbonic anhydrase I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with inhibition constants (Ki) in the nanomolar range. capes.gov.br Specifically, the Ki values were between 1.06 ± 0.16 to 9.83 ± 0.74 nM for hCA I and 0.68 ± 0.12 to 7.16 ± 1.14 nM for hCA II. capes.gov.br For AChE, the Ki values ranged from 44.66 ± 10.06 to 78.34 ± 17.83 nM. capes.gov.br Similarly, carbamate (B1207046) derivatives have also shown to be very good inhibitors of hCA I, hCA II, and AChE, with Ki values in the nanomolar range. nih.gov

Antileishmanial and Antimalarial Activities (In Vitro/In Vivo Animal Models)

The potential of pyrazole and related heterocyclic derivatives as antiprotozoal agents has been an area of active research. A series of 3-acetyl-1,3,4-oxadiazoline hybrids were screened for their activity against Leishmania donovani. nih.gov One particular 5-azathymine-3-acetyl-1,3,4-oxadiazoline hybrid was identified as a promising candidate, with an IC50 value of 8.98 µM on L. donovani intramacrophage amastigotes. nih.gov

Furthermore, 5-nitroindazole (B105863) derivatives have been tested against Leishmania amazonensis. nih.govresearchgate.net Several of these compounds showed potent in vitro activity, with four being as active as the standard drug Amphotericin B against intracellular amastigotes. researchgate.net The compound 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297) exhibited a particularly low IC50 value of 0.46 ± 0.01 µM against amastigotes. researchgate.net Benzimidazole derivatives have also demonstrated inhibitory activity against Leishmania (L.) major promastigotes. mdpi.com

Table 2: Antileishmanial Activity of Selected Heterocyclic Derivatives

| Compound/Derivative Series | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-Azathymine-3-acetyl-1,3,4-oxadiazoline hybrid | L. donovani (intramacrophage amastigotes) | IC50 | 8.98 µM | nih.gov |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis (amastigotes) | IC50 | 0.46 ± 0.01 µM | researchgate.net |

| Benzimidazole derivative K1 (3-Cl phenyl) | L. (L.) major (promastigotes) | IC50 | 0.6787 µg/mL | mdpi.com |

| Benzimidazole-triazole derivative 5f | Leishmania tropica | % Inhibition | 80% | mdpi.com |

Antidepressant and Analgesic Effects

The pharmacological evaluation of pyrazole and related compounds has extended to the central nervous system. Derivatives of 3,5-diphenyl-1H-pyrazole have shown considerable sedative and analgesic activities in animal models. nih.gov In a study on 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which are structurally related, antidepressant-like activity was evaluated using the forced swim test (FST) and tail suspension test (TST). nih.gov Compound 4i from this series significantly reduced immobility time in the FST without affecting spontaneous motor activity. nih.gov

Novel derivatives of 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole have been investigated for their anxiolytic and analgesic properties. mdpi.com Certain substitutions on this core structure were found to be effective in producing analgesic effects, with some derivatives primarily affecting supraspinal pain regulation and others acting at the spinal level. mdpi.com

Applications in Agrochemicals (e.g., Pesticides)

The pyrazole scaffold, a core component of this compound, is a cornerstone in the development of modern agrochemicals. nih.govnih.gov Derivatives of pyrazole and the closely related pyrazolone are known for their broad spectrum of biological activities, which have been harnessed to create effective insecticides, fungicides, and herbicides. nih.govresearchgate.netderpharmachemica.com The versatility of the pyrazole ring allows for extensive chemical modification, leading to the discovery of compounds with potent and selective action against various agricultural pests. nih.govnih.gov

Insecticidal Applications

Derivatives built upon the pyrazole framework have demonstrated significant potential as insecticidal agents, targeting a wide array of agricultural and public health pests. nih.govresearchgate.net Research has focused on synthesizing novel pyrazole-based compounds and evaluating their efficacy against insects from different orders.

For instance, a study on pyrazole Schiff bases and amino acid-pyrazole conjugates revealed potent activity against termites and locusts. researchgate.net Specifically, the Schiff base pyrazole molecule 3f showed exceptional anti-termite activity with a median lethal concentration (LC50) of 0.001 μg/mL, which was significantly more potent than the commercial insecticide fipronil (B1672679) (LC50 = 0.038 μg/mL). researchgate.net Another derivative, 6h, proved to be a superior anti-locust agent compared to fipronil, with an LC50 value of 47.68 μg/mL versus 63.09 μg/mL for the reference drug. researchgate.net

Further research into pyrazole-5-carboxamides, inspired by commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad, has yielded compounds with high insecticidal activity against the cotton bollworm (Helicoverpa armigera). acs.org Certain derivatives containing α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties achieved 60% stomach activity at a low concentration of 5 mg kg⁻¹. acs.org These compounds also showed good efficacy against the bean aphid (Aphis craccivora), mosquito (Culex pipiens pallens), and spider mite (Tetranychus cinnabarinus). acs.org

The combination of pyrazole amide and hydrazone substructures has also led to the discovery of insecticides with broad-spectrum activity. nih.gov Bioassays showed that these compounds were effective against a range of pests including the diamondback moth (Plutella xylostella), armyworm (Mythimna separata), and brown planthopper (Nilaparvata lugens). nih.govmdpi.com The introduction of halopyrazole groups into natural products like matrine (B1676216) has also been shown to significantly enhance insecticidal activity against pests such as Plutella xylostella and the fall armyworm (Spodoptera frugiperda), achieving up to 100% corrected mortality rates. mdpi.com

Insecticidal Activity of Pyrazole Derivatives

| Derivative Type | Target Pest | Key Finding | Reference |

|---|---|---|---|

| Pyrazole Schiff base (3f) | Termites | Excellent anti-termite activity (LC50 = 0.001 μg/mL), surpassing fipronil. | researchgate.net |

| Amino acid-pyrazole conjugate (6h) | Locusts | Superior anti-locust activity (LC50 = 47.68 μg/mL) compared to fipronil. | researchgate.net |

| Pyrazole-5-carboxamide (Ij, Il, IIe) | Cotton Bollworm (Helicoverpa armigera) | Demonstrated 60% stomach activity at 5 mg kg⁻¹. | acs.org |

| Pyrazole-5-carboxamide (Ic, Id, Ie, IIf) | Bean Aphid (Aphis craccivora) | Showed 95-100% foliar contact activity at 200 mg kg⁻¹. | acs.org |

| Pyrazole amide with hydrazone | Diamondback Moth (Plutella xylostella) | Notable control at a concentration of 5 mg L⁻¹. | nih.gov |

| Halopyrazole Matrine Derivative | Fall Armyworm (Spodoptera frugiperda) | Achieved 100% corrected mortality rate at 1.0 mg/mL. | mdpi.com |

Fungicidal Applications

Pyrazole derivatives are prominent in the development of fungicides, with several commercial products based on this chemical class. nih.govnih.gov These compounds act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the fungal respiration process and leading to cell death. nih.gov Commercial fungicides like bixafen, isopyrazam, fluxapyroxad, and penthiopyrad (B1679300) all feature a pyrazole carboxamide structure. nih.govmdpi.com

Research continues to explore new pyrazole-based structures to combat a wide range of phytopathogenic fungi. For example, a series of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety showed significant fungicidal activity against pathogens like Valsa mali, Sclerotinia sclerotiorum, and Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat. researchgate.net Two compounds from this series, 10d and 10e, exhibited 100% and 94.0% inhibition, respectively, against G. graminis var. tritici at a concentration of 16.7 μg/mL, comparable to the commercial fungicide pyraclostrobin. researchgate.net

Similarly, novel isoxazolol pyrazole carboxylates have demonstrated potent antifungal effects. nih.gov One such derivative, 7ai, showed strong activity against Rhizoctonia solani, with a median effective concentration (EC50) of 0.37 μg/mL, outperforming the commercial fungicide carbendazim. nih.gov Fluorinated pyrazole aldehydes have also been identified as promising antifungal agents against various fungi, including Sclerotinia sclerotiorum and Fusarium culmorum, while showing low toxicity to beneficial soil organisms. mdpi.com The mechanism for this antifungal action is suggested to be the inhibition of proteinase K. mdpi.com

Fungicidal Activity of Pyrazole Derivatives

| Derivative Type | Target Fungus | Key Finding | Reference |

|---|---|---|---|

| Pyrazole with 1,2,3,4-tetrahydroquinoline (10d, 10e) | Gaeumannomyces graminis var. tritici | 94-100% inhibition at 16.7 μg/mL, comparable to pyraclostrobin. | researchgate.net |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | Strong activity with an EC50 value of 0.37 μg/mL, better than carbendazim. | nih.gov |

| Fluorinated pyrazole aldehyde (H9) | Fusarium culmorum | Achieved 46.75% inhibition. | mdpi.com |

| Pyrazole analogue with aryl trifluoromethoxy group (1v) | Fusarium graminearum | Showed 81.22% inhibition, slightly higher than pyraclostrobin. | nih.gov |

Herbicidal Applications

The pyrazolone chemical class has been reported to possess herbicidal activity. researchgate.net Research has expanded to various pyrazole derivatives, aiming to discover new modes of action and overcome weed resistance. These compounds often act by inhibiting vital plant enzymes.

For instance, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles were synthesized and evaluated for their herbicidal effects. mdpi.com One compound, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, exhibited excellent post-emergence herbicidal activity against crabgrass (Digitaria sanguinalis) at a rate of 750 g a.i. ha⁻¹, causing bleaching of the green weeds. mdpi.com This bleaching effect is characteristic of herbicides that inhibit carotenoid biosynthesis. mdpi.com

In another study, derivatives of 3-acetyl-4-hydroxy-2,1-benzothiazine were synthesized and tested. sci-hub.se Compounds T22 and T24 showed promising post-emergent herbicidal activities against Brassica campestris and Amaranthus retroflexus in greenhouse tests. sci-hub.se The study highlighted that the nature of the acetyl group at the 3-position was crucial for the herbicidal activity. sci-hub.se

Furthermore, novel picolinic acid derivatives incorporating a pyrazolyl ring have been designed as potential synthetic auxin herbicides. nih.gov Many of these compounds showed good inhibitory effects on broadleaf weeds, with several achieving 100% inhibition of the growth of Redroot pigweed (Amaranthus retroflexus L). nih.gov

Herbicidal Activity of Pyrazole Derivatives

| Derivative Type | Target Weed | Key Finding | Reference |

|---|---|---|---|

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazole | Crabgrass (Digitaria sanguinalis) | Excellent post-emergence effect with 82% inhibition of fresh weight at 750 g a.i. ha⁻¹. | mdpi.com |

| 3-phenoxyacetyl-4-hydroxy-2,1-benzothiazine (T22, T24) | Brassica campestris, Amaranthus retroflexus | Promising post-emergent herbicidal activities at 375 g/ha. | sci-hub.se |

| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid | Redroot pigweed (Amaranthus retroflexus L) | Several compounds achieved 100% growth inhibition. | nih.gov |

Future Directions and Research Perspectives on 3 Acetyl 1,4 Dihydropyrazol 5 One Chemistry

Development of Novel Synthetic Routes and Reaction Conditions

The classical synthesis of pyrazolone (B3327878) derivatives often involves the condensation of a β-ketoester with hydrazine (B178648) or its derivatives. For 3-Acetyl-1,4-dihydropyrazol-5-one, this would typically involve the reaction of diketene (B1670635) with hydrazine hydrate (B1144303). However, future research is geared towards the development of more efficient, sustainable, and versatile synthetic protocols.

Modern synthetic approaches such as microwave-assisted synthesis, solvent-free reactions, and multicomponent reactions are being explored to improve yields, reduce reaction times, and enhance the environmental friendliness of the process. researchgate.net One-pot synthesis, where multiple reactants are combined in a single vessel, simplifies the creation of pyrazole (B372694) derivatives by minimizing intermediate purification steps. researchgate.net For instance, a one-pot reaction involving aldehydes, hydrazines, and β-diketones can efficiently produce pyrazole derivatives. researchgate.net

The use of novel catalysts is another promising area. Green catalysts, such as ionic liquids and solid acid catalysts, are being investigated to replace traditional, more hazardous catalysts. orientjchem.org Enzymatic catalysis, leveraging the high specificity of enzymes, could lead to the production of enantiomerically pure pyrazolone derivatives, which is crucial for pharmaceutical applications. researchgate.net

Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity

The this compound scaffold offers multiple sites for chemical modification, making it an ideal candidate for the development of compound libraries with diverse biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. nih.gov

Future derivatization strategies will likely focus on:

N-substitution: The nitrogen atoms of the pyrazole ring are common sites for derivatization. N-acylation and N-arylation can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For example, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been studied for their potential as multidrug resistance blockers in cancer therapy. nih.gov

Modification of the Acetyl Group: The acetyl group at the C3 position can be converted into other functional groups, such as oximes, hydrazones, or chalcones, which can then be used to construct more complex heterocyclic systems. The synthesis of hybrid molecules combining the pyrazolone core with other bioactive moieties like oxadiazoles (B1248032) or thiazoles has shown promise in developing potent antileishmanial and antiviral agents. nih.gov

Substitution at the C4 Position: The methylene (B1212753) group at the C4 position is reactive and can be a site for introducing various substituents, potentially leading to compounds with enhanced biological profiles.

The following table summarizes some derivatization approaches for pyrazoline scaffolds and their observed biological activities.

| Derivative Class | Synthetic Approach | Reported Biological Activity |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Acetylation of the corresponding pyrazoline | Antineoplastic, MDR1 blockers |

| Pyrazolin-N-thioamides | Reaction of chalcones with thiosemicarbazide (B42300) | Intermediates for thiazole (B1198619) synthesis |

| 3-(Benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles | Multi-step synthesis involving chalcone (B49325) formation and cyclization | Antibacterial, Antifungal |

| 5-(substituted)aryl-3-(3-coumarinyl)-1-phenyl-2-pyrazolines | Reaction of coumarinyl chalcones with phenylhydrazine (B124118) | Anti-inflammatory, Analgesic |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry has become an essential tool in modern drug discovery and materials science. eurasianjournals.com For this compound and its derivatives, computational modeling can provide deep insights into their structure-function relationships, guiding the design of new compounds with desired properties. eurasianjournals.comnih.gov

Key computational techniques that will drive future research include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectroscopic properties of pyrazolone derivatives. eurasianjournals.com

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, which is crucial for understanding its mechanism of action and for designing more potent inhibitors. nih.gov Docking studies have been used to design pyrazolone derivatives as anticancer agents. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can identify the key structural features that are responsible for a compound's biological activity, enabling the design of more potent analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational flexibility of pyrazolone derivatives and their interactions with biological targets over time. eurasianjournals.com

The integration of these computational methods with experimental studies will accelerate the discovery and optimization of novel pyrazolone-based compounds.

Elucidation of Broader Non-Clinical Biological Mechanisms of Action

While numerous pyrazolone derivatives have been reported to possess a wide range of biological activities, the underlying mechanisms of action are often not fully understood. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and its derivatives. researchgate.net

Potential areas of investigation include:

Enzyme Inhibition: Pyrazolones have been shown to inhibit various enzymes, including kinases, carbonic anhydrases, and monoamine oxidase. researchgate.netnih.gov Identifying the specific enzymes targeted by new derivatives is a key research goal.

Antioxidant Mechanisms: Some pyrazole derivatives exhibit antioxidant activity. nih.gov Future studies could investigate their ability to scavenge reactive oxygen species (ROS), chelate metal ions, and modulate the activity of antioxidant enzymes.

Anticancer Mechanisms: Pyrazolone derivatives have demonstrated anticancer activity through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and disrupting microtubule function. researchgate.netmdpi.com Elucidating these pathways is critical for developing them as therapeutic agents.

Neuroprotective Effects: Certain pyrazole derivatives have shown neuroprotective activity. nih.gov Investigating their effects on neurotransmitter systems and neuronal signaling pathways could lead to new treatments for neurodegenerative diseases.

The use of advanced biological techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in unraveling the complex biological activities of these compounds.

Applications Beyond Medicinal and Agrochemical Fields

The unique chemical and physical properties of the pyrazolone ring suggest that this compound and its derivatives could have applications in fields beyond medicine and agriculture. The pyrazole nucleus is also found in compounds used in the dye industry. orientjchem.org

Future research could explore the following areas:

Materials Science: The chromophoric nature of the pyrazolone core makes these compounds potential candidates for use as dyes, pigments, and fluorescent probes. Their ability to form metal complexes also opens up possibilities for creating novel materials with interesting optical, electronic, and magnetic properties.

Coordination Chemistry: Pyrazolones are excellent ligands for a variety of metal ions. The resulting metal complexes can have unique catalytic, photophysical, and biological properties.

Organic Electronics: The electron-rich pyrazolone ring could be incorporated into organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices.

By exploring these diverse applications, the full potential of this compound chemistry can be realized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.